4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- This compound is used in the synthesis of novel heterocyclic compounds with potential medicinal properties. For example, Abu-Hashem et al. (2020) synthesized various derivatives for their potential use as anti-inflammatory and analgesic agents, demonstrating significant inhibitory activity on cyclooxygenase-2 selectivity and analgesic activity (Abu‐Hashem et al., 2020).
- Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidine derivatives from similar compounds, which were evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting a potential application in cancer treatment (Rahmouni et al., 2016).
Antimicrobial Properties
- Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, which exhibited significant inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Potential in Antiprotozoal Therapy
- Compounds structurally related to 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown promising results in antiprotozoal therapy. Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with strong in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Ismail et al., 2004).
Electrochromic Properties
- Chang and Liou (2008) investigated aromatic polyamides with pendent groups structurally similar to this compound, revealing potential applications in electrochromic devices. These polymers exhibited reversible oxidation redox couples and continuous cyclic stability of electrochromism, suitable for green color applications (Chang & Liou, 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-N-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O4/c1-11-5-7-13(8-6-11)24-20(26)18-12(2)23-21(27)25-19(18)14-9-16(28-3)17(29-4)10-15(14)22/h5-10,19H,1-4H3,(H,24,26)(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHPAKLXRPKMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3Br)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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